molecular formula C13H14F2N4O3S B2926002 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1798672-60-2

3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Cat. No.: B2926002
CAS No.: 1798672-60-2
M. Wt: 344.34
InChI Key: YSUVIZRDHSAFNC-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a fluorinated organic compound that contains multiple functional groups, including fluorine atoms, an imidazole ring, and a sulfonamide group

Mechanism of Action

Target of Action

It is known that compounds containing theindole nucleus and imidazole moiety have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, indicating that they may interact with a variety of targets within the body .

Mode of Action

Compounds containing theindole nucleus and imidazole moiety are known to interact with their targets in a variety of ways . For example, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses . Similarly, imidazole-containing compounds have been used in a wide range of applications, from pharmaceuticals to dyes for solar cells .

Biochemical Pathways

Compounds containing theindole nucleus and imidazole moiety have been found to influence a variety of biochemical pathways . For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Similarly, imidazole-containing compounds have been used in a wide range of applications, from pharmaceuticals to dyes for solar cells .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Compounds containing theindole nucleus and imidazole moiety have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its pharmacokinetic properties, and its overall therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorination of the benzene ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The imidazole ring can be synthesized through cyclization reactions involving diamines and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atoms can make the benzene ring more resistant to oxidation, but under harsh conditions, oxidation can occur at the imidazole ring.

  • Reduction: : Reduction reactions can target the imidazole ring or the sulfonamide group, depending on the reagents used.

  • Substitution: : The fluorine atoms can be substituted with other functional groups, and the imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Halogenation reagents like N-bromosuccinimide (NBS) or electrophiles such as acyl chlorides.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Halogenated derivatives or acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure can enhance the stability and bioactivity of pharmaceuticals and agrochemicals.

Biology

The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or antimicrobial treatments.

Industry

In the industry, this compound can be used in the development of new materials with enhanced properties, such as increased resistance to degradation or improved chemical stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzamide: : Lacks the methyl group on the imidazole ring.

  • N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide: : Lacks the fluorine atoms on the benzene ring.

  • 3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide: : Contains both fluorine atoms and a methyl group on the imidazole ring.

Uniqueness

The presence of both fluorine atoms and a methyl group on the imidazole ring makes this compound unique compared to its analogs

Properties

IUPAC Name

3,4-difluoro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O3S/c1-19-7-12(17-8-19)23(21,22)18-5-4-16-13(20)9-2-3-10(14)11(15)6-9/h2-3,6-8,18H,4-5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUVIZRDHSAFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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